molecular formula C9H10ClNO4 B2383885 (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride CAS No. 2109874-13-5

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

Cat. No. B2383885
CAS RN: 2109874-13-5
M. Wt: 231.63
InChI Key: CXRMZVRXERFVAG-FJXQXJEOSA-N
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Description

Benzoic acid derivatives, such as “(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride”, are commonly used in organic synthesis . They are valuable building blocks and can be used in various chemical reactions .


Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the use of boronic esters . Protodeboronation is a common method used in the synthesis of these compounds . Another method involves the direct synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source .


Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum of benzoic acid has been studied extensively .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. For example, they can be involved in catalytic protodeboronation and reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by various factors. For example, the absorption spectra of benzoic acid in aqueous solutions can vary depending on the pH and the presence of salts .

Scientific Research Applications

Synthesis of Amides

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, as a carboxylic acid, can be used in the synthesis of amides . A photocatalytic deoxygenative amidation protocol using readily available amine-boranes and carboxylic acids has been described . This approach features mild conditions, moderate-to-good yields, easy scale-up, and up to 62 examples of functionalized amides with diverse substituents .

Protodeboronation of Pinacol Boronic Esters

Carboxylic acids, including (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, can be used in the protodeboronation of pinacol boronic esters . This process is a valuable building block in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Food Preservation

Benzoic acid, which is structurally similar to (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, is widely used as a food preservative . It’s possible that (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could have similar applications.

Cosmetics Manufacturing

Benzoic acid is used in the manufacture of various cosmetics . Given the structural similarity, (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could potentially be used in similar applications.

Production of Dyes

Benzoic acid is used in the production of dyes . It’s possible that (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could be used in a similar manner.

Insect Repellent Manufacturing

Benzoic acid is used in the manufacture of insect repellents . Given the structural similarity, (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could potentially be used in similar applications.

Mechanism of Action

The mechanism of action of benzoic acid derivatives in chemical reactions often involves the formation of intermediate compounds. For instance, in the reductive amination of carboxylic acids, a two-step reaction involving a silane-mediated amidation followed by a Zn (OAc)2-catalyzed amide reduction is reported .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling benzoic acid derivatives. While specific safety data for “(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride” is not available, Material Safety Data Sheets (MSDS) for similar compounds can provide useful information .

Future Directions

The future directions in the research and application of benzoic acid derivatives are promising. For instance, the development of more efficient and sustainable methods for the synthesis of these compounds is an active area of research . Additionally, their use in various industrial applications, such as the production of plasticizers and alkyd resins, is expected to grow .

properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMZVRXERFVAG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

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